molecular formula C10H14ClN3 B1461560 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine CAS No. 94052-15-0

4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B1461560
CAS No.: 94052-15-0
M. Wt: 211.69 g/mol
InChI Key: CEVUHJNQSSYUQQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-chloro-2-methyl-6-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-12-9(11)7-10(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVUHJNQSSYUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654718
Record name 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94052-15-0
Record name 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, influencing cell signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which can have downstream effects on cellular function. The compound’s ability to interact with specific molecular targets makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have both immediate and long-term effects on cells, depending on the concentration and duration of exposure. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function. At high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the dosage effects is essential for developing safe and effective treatments.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism, including energy production and biosynthesis. Studying the metabolic pathways of this compound provides insights into its potential therapeutic applications and mechanisms of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. These factors influence the compound’s activity and function, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Biological Activity

4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a chloro group at the 4-position and a piperidine moiety at the 6-position, contributing to its unique pharmacological profile. The compound's molecular formula is C10_{10}H12_{12}ClN3_3 and it has a molecular weight of approximately 227.68 g/mol.

The biological activity of this compound is primarily attributed to its action as an enzyme inhibitor . It has been shown to inhibit renin, an enzyme critical for blood pressure regulation, making it a candidate for antihypertensive therapies. The presence of the piperidine ring enhances its interaction with biological targets, which may lead to improved efficacy and selectivity in therapeutic applications .

Enzyme Inhibition

Research indicates that this compound effectively inhibits renin activity, which is pivotal in the renin-angiotensin system (RAS) involved in blood pressure control. Biochemical assays have demonstrated significant binding affinity to renin, suggesting potential use in treating hypertension .

Neurotransmitter Interaction

Additionally, this compound interacts with serotonin (5-HT) receptors, influencing neurotransmission and various physiological processes. This interaction may provide therapeutic benefits in neuropsychiatric disorders .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidineSimilar pyrimidine core with different piperazine substitutionAnticancer activity; kinase inhibition
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidineSimilar pyrimidine core with pyrrolidinePotential renin inhibition
N-(piperidin-3-yl)-2-amino-pyrimidinesVariants with amino substitutionsDiverse pharmacological activities

This table illustrates that while these compounds share a common pyrimidine structure, their unique substitutions lead to varied biological activities.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antihypertensive Effects : A study demonstrated that this compound significantly reduced plasma renin levels in animal models, indicating its efficacy as an antihypertensive agent .
  • Neuropharmacological Applications : Another investigation revealed that it exhibited selective binding to serotonin receptors, suggesting its role in modulating mood and anxiety disorders .
  • Anticancer Properties : Preliminary data suggest that derivatives of this compound may inhibit cancer cell proliferation through kinase inhibition pathways .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antihypertensive Activity : 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine has been identified as a potential inhibitor of renin, an enzyme crucial for blood pressure regulation. Studies have demonstrated its efficacy in inhibiting renin activity, making it a candidate for developing antihypertensive drugs.
    • Cancer Research : The compound is being investigated for its potential anticancer properties. Its mechanism of action may involve inhibiting specific enzymes related to tumor growth and proliferation.
  • Biological Activity
    • Enzyme Inhibition : The compound exhibits significant enzyme inhibition properties, which are critical for modulating various biological pathways. For example, it can interact with enzymes involved in neurotransmission and cardiovascular functions.
    • Receptor Interaction : Research indicates that it may bind to serotonin receptors, influencing neurotransmission and potentially leading to therapeutic effects in psychiatric disorders.
  • Synthetic Applications
    • Building Block for Complex Molecules : This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex heterocyclic structures that are important in drug development .
    • Chemical Reactivity : Due to its electron-deficient nature, it participates in nucleophilic aromatic substitution reactions, allowing for further functionalization and derivatization of the pyrimidine core.

Case Study 1: Antihypertensive Research

A study focused on the synthesis and biological evaluation of this compound revealed its potent inhibitory effect on renin. The binding affinity was assessed using biochemical assays, demonstrating significant potential as an antihypertensive agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that this compound could induce apoptosis through its interaction with specific cellular pathways. Mechanistic studies indicated that it inhibits key enzymes involved in cell cycle regulation, leading to reduced cell proliferation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine
  • CAS Number : 94052-15-0
  • Molecular Formula : C₁₀H₁₄ClN₃
  • Molecular Weight : 211.69 g/mol
  • Storage : Requires storage under inert atmosphere at 2–8°C to prevent degradation .

Structural Features :

  • A pyrimidine core substituted with a chlorine atom at position 4, a methyl group at position 2, and a piperidine ring at position 5.

Applications :
Primarily serves as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitors and anti-infective agents. Its derivatives are explored for targeting ATP-binding proteins and mycobacterial enzymes .

Comparison with Structural Analogs

Structural Modifications and Electronic Properties

Compound Name Substituents (Positions) Key Structural Differences Molecular Weight (g/mol) CAS Number References
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine NH₂ (C2), CH₃ (C4) Chlorine replaced with methyl; C2 amine 193.25 Not provided
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine CF₃ (piperidine-C4) Trifluoromethyl enhances lipophilicity 257.66 1491288-14-2
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine SO₂CH₃ (piperidine-C1), CH₃ (C6) Sulfonyl group increases polarity 289.78 1316226-00-2
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine CF₃ (C6) Piperidine replaced with CF₃ 206.59 5993-98-6
6-(Piperidin-1-yl)pyrimidine-2,4-diamine NH₂ (C2, C4) Chlorine and methyl replaced with amines 193.25 Not provided

Key Observations :

  • Chlorine vs. Methyl/Amino Groups: Chlorine at C4 (as in the parent compound) enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas methyl or amino groups reduce reactivity but improve metabolic stability .
  • Piperidine Modifications : Trifluoromethyl or sulfonyl groups on the piperidine ring (e.g., CAS 1491288-14-2) increase lipophilicity and binding affinity to hydrophobic enzyme pockets .
  • Trifluoromethyl at C6 : Replacing piperidine with CF₃ (CAS 5993-98-6) drastically alters electronic properties, making the compound more electron-deficient .

Reactivity Trends :

  • Chlorine at C4 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), whereas CF₃ or sulfonyl groups resist substitution, favoring applications as stable pharmacophores .

Mechanistic Insights :

  • The parent compound’s piperidine and chlorine substituents are critical for binding to mycobacterial F-ATP synthase, as evidenced by patent claims .
  • Minoxidil-related analogs (e.g., 6-(piperidin-1-yl)pyrimidine-2,4-diamine) highlight the role of amino groups in potassium channel activation .

Q & A

Q. What are the recommended synthetic routes for 4-chloro-2-methyl-6-(piperidin-1-yl)pyrimidine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-amino-4-chloro-6-methylpyrimidine with piperidine in acetonitrile under microwave irradiation (60°C, 1.5 hours) in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ yields the target compound. Column chromatography (CH₂Cl₂/MeOH) is typically used for purification . Alternative methods involve traditional heating with similar reagents, but microwave-assisted synthesis often improves reaction efficiency and reduces side products. Yield optimization requires precise control of stoichiometry (e.g., 1.39 mmol pyrimidine derivative to 1.66 mmol piperidine) and catalyst loading (Pd(OAc)₂ at 0.0695 mmol) .

Q. What safety protocols are critical during the handling of this compound?

Mandatory safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .
  • Ventilation: Use fume hoods or gloveboxes to avoid inhalation of volatile byproducts.
  • Waste Management: Segregate halogenated organic waste for professional disposal to prevent environmental contamination .
  • Emergency Protocols: Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .

Q. How is the structural identity of this compound confirmed post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, crystals grown via slow evaporation (CH₂Cl₂/MeOH, 1:4) are analyzed to determine bond lengths, angles, and piperidine ring conformation. Typical parameters include:

  • Crystallographic Data: Space group P1P\overline{1}, RR-factor ≤ 0.051 .
  • Disorder Analysis: Piperidine substituents may exhibit positional disorder, requiring refinement using SHELXL .
    Complementary techniques include 1H/13C^1\text{H}/^{13}\text{C} NMR (e.g., δ 1.5–2.5 ppm for piperidine protons) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Advanced Research Questions

Q. How do steric and electronic effects of the piperidine substituent influence reactivity in cross-coupling reactions?

The piperidine group introduces steric bulk, which can hinder access to the pyrimidine ring’s C4-chloro position. For instance, in Suzuki-Miyaura couplings, bulky phosphine ligands (e.g., Xantphos) are required to stabilize Pd intermediates and prevent catalyst poisoning . Electronic effects (e.g., piperidine’s electron-donating nature) may also modulate the electrophilicity of the C4 position, impacting reaction rates with arylboronic acids. Computational studies (DFT) can predict charge distribution and guide ligand selection .

Q. What contradictions exist in reported biological activities of structurally similar pyrimidine derivatives, and how can they be resolved?

For example, 6-(piperidin-1-yl)pyrimidine-2,4-diamine analogs exhibit conflicting antimicrobial potency in literature (e.g., MIC values ranging from 2–128 µg/mL). These discrepancies may arise from:

  • Assay Variability: Differences in bacterial strains, culture media, or endpoint measurements.
  • Compound Purity: Impurities like unreacted 4-chloro precursors (detectable via HPLC with UV/Vis at 254 nm) can skew results .
    Standardized protocols (CLSI guidelines) and orthogonal characterization (e.g., LC-MS purity >98%) are critical for reproducibility .

Q. What methodological challenges arise in crystallizing this compound, and how are they addressed?

Key challenges include:

  • Polymorphism: Multiple crystal forms may coexist, requiring solvent screening (e.g., DMSO vs. MeOH).
  • Disorder: Flexible piperidine rings often exhibit rotational disorder, resolved via SHELXL’s PART instructions and anisotropic displacement parameter (ADP) refinement .
  • Twinned Crystals: High-resolution data (e.g., <1.0 Å) and twin law identification (e.g., BASF parameter in SHELX) improve model accuracy .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinase inhibitors)?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can map binding modes. For example:

  • Target Selection: Kinases with ATP-binding pockets (e.g., EGFR) are prioritized due to pyrimidine’s adenine-mimetic properties.
  • Pharmacophore Features: The chloro-methyl group may occupy hydrophobic pockets, while the piperidine nitrogen forms hydrogen bonds with backbone carbonyls .
    Validation requires correlating docking scores (e.g., ΔG ≤ −8.0 kcal/mol) with in vitro IC₅₀ data.

Methodological Best Practices

Q. What strategies optimize HPLC purity analysis for this compound?

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Gradient of 0.1% TFA in H₂O (A) and acetonitrile (B), 40–80% B over 20 minutes.
  • Detection: UV at 220 nm (λ_max for pyrimidine chromophore).
  • Calibration: External standard with ≥95% purity (e.g., Sigma-Aldrich reference materials) .

Q. How is stability assessed under varying storage conditions?

  • Thermal Stability: TGA/DSC to determine decomposition onset (>150°C typical for pyrimidines).
  • Photostability: Exposure to UV light (320–400 nm) for 48 hours, monitoring degradation via HPLC .
  • Hydrolytic Stability: Accelerated aging in pH 3–9 buffers at 40°C for 4 weeks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine
Reactant of Route 2
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4-Chloro-2-methyl-6-(piperidin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.